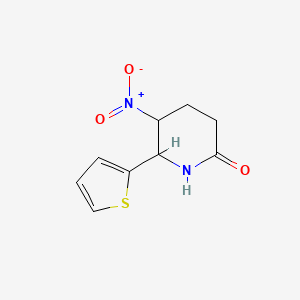

5-nitro-6-(thiophen-2-yl)piperidin-2-one

Description

Properties

Molecular Formula |

C9H10N2O3S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

5-nitro-6-thiophen-2-ylpiperidin-2-one |

InChI |

InChI=1S/C9H10N2O3S/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12) |

InChI Key |

NXGSXROJOVXBSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a Knoevenagel condensation between thiophene-2-carbaldehyde and nitromethane, forming a nitroalkene intermediate. Subsequent Michael addition of ethyl cyanoacetate and ammonium acetate facilitates cyclization into a piperidine scaffold. Lactam formation is achieved via hydrolysis of the cyano group under acidic conditions, followed by intramolecular cyclization.

Table 1: Optimization of Multicomponent Synthesis

Key findings:

-

The thiophene aldehyde’s electron-rich nature enhances reactivity in the Knoevenagel step, though steric effects may reduce yield compared to aryl aldehydes.

-

Nitromethane serves dual roles as a nitro group source and a one-carbon synthon for ring closure.

-

Lactamization requires refluxing in acetic acid (110°C, 8 h) to achieve full conversion.

Nitration of 6-(Thiophen-2-yl)piperidin-2-one

Direct nitration of a preformed piperidinone core offers precise control over nitro group placement. This method, inspired by quinazolinone nitration in, involves electrophilic aromatic substitution at position 5 of 6-(thiophen-2-yl)piperidin-2-one (Table 2).

Synthetic Protocol

-

Synthesis of 6-(Thiophen-2-yl)piperidin-2-one :

-

Nitration :

Table 2: Nitration Conditions and Outcomes

| Entry | Substrate | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-(Thiophen-2-yl)piperidin-2-one | HNO₃/H₂SO₄ | 0 | 2 | 58 |

| 2 | Quinazolin-4(3H)-one | HNO₃/H₂SO₄ | 0 | 1.5 | 95 |

Key findings:

-

Regioselectivity is governed by the thiophene’s ability to activate the para position (C5) via conjugation.

-

Over-nitration is mitigated by maintaining low temperatures (0–5°C) and short reaction times.

Cyclization of Nitro-Containing Enamine Precursors

This approach leverages intramolecular cyclization of nitro-substituted enamines, a strategy adapted from thieno-pyrrole syntheses in. A nitro group is introduced early in the synthesis, followed by lactam formation (Table 3).

Stepwise Synthesis

-

Nitroenamine Formation :

-

3-Nitrothiophene-2-carbaldehyde is condensed with ethyl 3-aminocrotonate to form a Schiff base.

-

-

Cyclization :

Table 3: Cyclization Efficiency with Varied Bases

Key findings:

-

Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing the transition state.

-

Nitro groups at C5 improve ring strain relief during lactamization.

Comparative Analysis of Methods

Multicomponent Synthesis :

-

Advantages : One-pot efficiency, high atom economy.

-

Limitations : Moderate yields (62%), requires rigorous purification.

Direct Nitration :

-

Advantages : High regioselectivity, scalable.

-

Limitations : Requires pre-synthesis of piperidinone precursor.

Enamine Cyclization :

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-(thiophen-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-nitro-6-(thiophen-2-yl)piperidin-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-6-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and piperidin-2-one core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

Thiophene-containing piperidinone derivatives are widely studied for their biological and electronic properties. Key comparisons include:

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one (CAS 1266719-32-7)

- Structure: Differs by an amino group at position 5 and a methyl group at position 1.

- The amino group enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to the nitro-substituted analog .

- Application : Used in medicinal chemistry for target-specific drug design.

2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7)

- Structure: Incorporates a thiophene-linked quinoxaline core and cyanoacrylic acid.

- Properties : Shows strong photovoltaic activity (PCE = 6.2%) due to extended conjugation and efficient charge transfer. The nitro group in 5-nitro-6-(thiophen-2-yl)piperidin-2-one may similarly enhance electron-deficient character for optoelectronic applications .

Nitro-Substituted Piperidinone Derivatives

Nitro groups are critical for modulating electronic and biological activity:

4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid tert-butyl ester

- Structure : A nitro-pyrimidine-piperidine hybrid.

- Properties : Acts as a GPR119 agonist (EC₅₀ = 12 nM), highlighting the role of nitro groups in receptor binding. The nitro substituent in 5-nitro-6-(thiophen-2-yl)piperidin-2-one may similarly enhance affinity for biological targets .

(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26)

- Structure: Combines thiophene with sulfonamide and nitro-like enone groups.

- Biological Activity : Exhibits antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer cells, outperforming doxorubicin. The nitro group in 5-nitro-6-(thiophen-2-yl)piperidin-2-one could similarly stabilize reactive intermediates in cancer pathways .

Piperidinone Derivatives in Materials Science

5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7)

- Structure: Features a hydroxymethyl and phenyl group on the piperidinone ring.

- Applications : Used in polymer synthesis and as a chiral building block. The absence of a nitro group limits its electron-withdrawing capacity compared to 5-nitro-6-(thiophen-2-yl)piperidin-2-one, which may favor redox-active applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-nitro-6-(thiophen-2-yl)piperidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the piperidin-2-one core via cyclization of a suitable precursor (e.g., δ-lactam formation). Introduce the thiophene moiety through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst and boronic acid derivatives. Nitration is then performed under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should researchers handle and store 5-nitro-6-(thiophen-2-yl)piperidin-2-one to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption. Store in a cool, dry, ventilated area away from ignition sources. Stability tests (e.g., TGA/DSC) can assess decomposition risks under varying temperatures .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm the piperidin-2-one scaffold and substituent positions via chemical shifts (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can the nitration step be optimized to improve yield and selectivity?

- Methodological Answer :

- Reagent Optimization : Test mixed acid systems (e.g., HNO₃/Ac₂O) to reduce side reactions.

- Temperature Control : Use cryostatic conditions (e.g., -10°C) to favor mono-nitration.

- Catalytic Additives : Explore Lewis acids (e.g., ZnCl₂) to direct nitration to the 5-position.

- In Situ Monitoring : Employ HPLC or inline FTIR to track nitro-intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (>99% purity required for bioassays).

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Structural Confirmation : Perform X-ray crystallography to confirm regiochemistry, as misassigned nitro/thiophene positions can alter activity .

Q. What strategies address unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., di-nitrated analogs or oxidation byproducts).

- Reaction Optimization : Adjust stoichiometry (e.g., reduce HNO₃ equivalents) or switch solvents (e.g., from DCM to MeCN for better selectivity).

- Workup Refinement : Employ pH-dependent extraction (e.g., basify to isolate the neutral piperidinone from acidic byproducts) .

Q. What computational methods predict the reactivity of 5-nitro-6-(thiophen-2-yl)piperidin-2-one in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to assess activation barriers for substitution at the nitro or thiophene positions.

- Molecular Dynamics Simulations : Predict solvation effects and steric hindrance using software like Gaussian or ORCA.

- SAR Analysis : Compare electrostatic potential maps with analogs to identify reactive hotspots .

Notes

- Advanced questions emphasize mechanistic analysis, reproducibility, and computational validation.

- Basic questions focus on foundational techniques (synthesis, safety, characterization).

- All answers are method-driven, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.